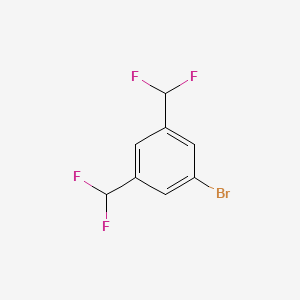

1-Bromo-3,5-bis(difluoromethyl)benzene

Description

1-Bromo-3,5-bis(difluoromethyl)benzene (CAS: Not explicitly listed in evidence; structurally analogous to compounds in and ) is a halogenated aromatic compound featuring a bromine atom at the 1-position and two difluoromethyl (-CF₂H) groups at the 3- and 5-positions. This compound is of interest in organic synthesis due to its electron-deficient aromatic ring, which facilitates nucleophilic substitution reactions. It is structurally similar to 1-bromo-3,5-bis(trifluoromethyl)benzene (CAS: 328-70-1), a well-documented reagent in cross-coupling reactions and ligand synthesis . However, the difluoromethyl substituents introduce distinct electronic and steric effects compared to trifluoromethyl (-CF₃) or bromomethyl (-CH₂Br) analogs, impacting reactivity and applications .

Properties

IUPAC Name |

1-bromo-3,5-bis(difluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,7-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYYCEFBCICHNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)F)Br)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Aromatic Bromination of Bis(difluoromethyl)benzene Precursors

The most direct route involves electrophilic bromination of 1,3-bis(difluoromethyl)benzene. While no explicit procedure for this compound exists in the provided sources, analogous methods for brominating polyfluoroalkyl-substituted benzenes offer insights.

In the synthesis of 3,5-bis(trifluoromethyl)bromobenzene (CAS 328-70-1), bromination of 1,3-bis(trifluoromethyl)benzene with 1,3-dibromo-5,5-dimethylhydantoin (DBH) in a sulfuric acid/acetic acid mixture achieves regioselective para-bromination at 45°C. This system enhances solubilization of the substrate and reduces dibrominated byproducts to 2.6%. Adapting this method for difluoromethyl groups would require:

-

Substituting 1,3-bis(trifluoromethyl)benzene with 1,3-bis(difluoromethyl)benzene.

-

Optimizing acid ratios (sulfuric:acetic) to accommodate the reduced electron-withdrawing effect of difluoromethyl versus trifluoromethyl groups.

Electrophilic bromination typically follows the mechanism:

The difluoromethyl group (-CF₂H) is less deactivating than -CF₃, potentially lowering regioselectivity. Computational studies suggest meta-directing effects of -CF₂H could compete with para-direction, necessitating careful control of reaction conditions.

Optimization of Reaction Conditions

Solvent and Catalyst Systems

Key parameters from analogous syntheses include:

| Parameter | Optimal Range | Effect on Yield/Selectivity |

|---|---|---|

| Sulfuric Acid Concentration | 90–96% | Enhances electrophile generation |

| Acetic Acid Ratio | 1:1–1:3 (vs. H₂SO₄) | Improves substrate solubility |

| Temperature | 40–50°C | Balances reaction rate and selectivity |

| Brominating Agent | DBH > NBS | Reduces dibromination side reactions |

Data adapted from shows that DBH in H₂SO₄/CH₃COOH at 45°C achieves 89% yield for trifluoromethyl analogs, suggesting similar conditions could be effective for difluoromethyl derivatives with adjusted acid ratios.

Byproduct Formation and Mitigation

Common byproducts in bromination of difluoromethylarenes include:

-

Dibrominated isomers : 1,2-dibromo-3,5-bis(difluoromethyl)benzene (ortho) and 1,4-dibromo-3,5-bis(difluoromethyl)benzene (para).

-

Debromination products : Formed via radical pathways under excessive heating.

Strategies to suppress byproducts:

-

Controlled addition rates : Gradual introduction of DBH minimizes local excess of Br⁺.

-

Post-reaction quenching : Dilution in cold water followed by NaOH washing removes residual H₂SO₄ and acetic acid, stabilizing the product.

Industrial Scalability and Challenges

Continuous Flow Synthesis

Adopting continuous flow reactors could address exothermicity concerns during bromine addition. For example, microreactors with rapid mixing (Re > 10,000) enhance heat dissipation and reduce reaction times from hours to minutes.

Purification Techniques

Crude product purity (~97.4% for trifluoromethyl analogs) may require distillation or recrystallization. However, the lower volatility of difluoromethyl derivatives compared to trifluoromethyl analogs complicates distillation, favoring chromatographic methods.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (Est.) |

|---|---|---|---|

| Direct Bromination | Single-step, cost-effective | Requires optimized regioselectivity | 70–85% |

| Halogen Exchange | Mild conditions | Dependent on iodo precursor | 60–75% |

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3,5-bis(difluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

Oxidation and Reduction Reactions: The difluoromethyl groups can undergo oxidation or reduction under specific conditions to form different products.

Common Reagents and Conditions

Grignard Reagents: Used for substitution reactions to introduce different functional groups.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide, used for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride, used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with Grignard reagents can yield various substituted benzene derivatives, while oxidation reactions can produce difluoromethyl ketones or carboxylic acids.

Scientific Research Applications

Organic Synthesis

1-Bromo-3,5-bis(difluoromethyl)benzene serves as a versatile building block in organic synthesis. It is particularly useful for creating complex molecules through various reactions:

- Formation of Organometallic Reagents : The compound can be transformed into organometallic intermediates such as Grignard reagents, which are pivotal in forming carbon-carbon bonds in organic chemistry . These intermediates can be utilized for further functionalization of organic compounds.

- Synthesis of Fluorinated Compounds : Given its difluoromethyl groups, it is an excellent precursor for synthesizing fluorinated compounds, which are essential in pharmaceuticals and agrochemicals due to their enhanced biological activity and metabolic stability .

Medicinal Chemistry

The compound has been identified as a valuable intermediate in the synthesis of bioactive molecules:

- Pharmacological Applications : Research indicates that derivatives of this compound can act as neurokinin-1 receptor antagonists, which are promising candidates for treating conditions such as inflammatory diseases and psychiatric disorders . The ability to modify the difluoromethyl groups allows for fine-tuning the biological activity of these compounds.

Material Science

In material science, the unique properties of this compound make it suitable for developing advanced materials:

- Polymer Chemistry : The compound can be used as a monomer or additive in polymer synthesis to enhance thermal stability and chemical resistance due to its fluorinated structure. This application is crucial for creating materials that require durability under harsh conditions .

Case Studies and Research Findings

Several studies highlight the utility of this compound in various applications:

- Synthesis of Tetrakis[3,5-bis(difluoromethyl)phenyl]borate Ion : This compound acts as a stabilizing counterion for electrophilic organic and organometallic cations, showcasing its role in stabilizing reactive intermediates during chemical reactions .

- Research on Reaction Mechanisms : Studies have demonstrated that reactions involving this compound can lead to significant advancements in understanding reaction mechanisms in organic chemistry . The exploration of regioselectivity and reactivity patterns provides insights into designing more efficient synthetic pathways.

Mechanism of Action

The mechanism of action of 1-Bromo-3,5-bis(difluoromethyl)benzene involves its interaction with specific molecular targets. The bromine atom and difluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and the chemical environment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Bromo-3,5-bis(trifluoromethyl)benzene (CAS: 328-70-1)

- Structure and Electronic Effects : The trifluoromethyl groups are stronger electron-withdrawing groups (EWGs) than difluoromethyl, leading to a more electron-deficient aromatic ring. This enhances electrophilic substitution reactivity and stabilizes intermediates in cross-coupling reactions .

- Synthetic Utility : Widely used in palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Stille) to synthesize fluorinated biaryls. For example, it reacts with vinyl trifluoroborate under Pd catalysis to form trifluoromethyl-substituted styrenes for polymer synthesis .

- Physical Properties : Higher thermal stability and lower solubility in polar solvents compared to difluoromethyl analogs due to the increased hydrophobicity of -CF₃ groups .

1-Bromo-3,5-bis(bromomethyl)benzene (CAS: Not explicitly listed)

- Reactivity : The bromomethyl groups (-CH₂Br) are more reactive toward nucleophiles (e.g., thiourea) than difluoromethyl groups, enabling facile synthesis of dithiocarbamate derivatives (e.g., (5-bromo-1,3-phenylene)bis(methylene) dicarbamimidothioate) for pharmaceutical applications .

- Applications : Acts as a bifunctional alkylating agent, whereas the difluoromethyl analog is less prone to nucleophilic attack due to the electron-withdrawing nature of -CF₂H .

1-Bromo-3,5-difluorobenzene (CAS: Not explicitly listed)

- Electronic Profile : Fluorine atoms at the 3- and 5-positions create moderate electron deficiency, making this compound less reactive in cross-coupling reactions compared to bis(difluoromethyl) or bis(trifluoromethyl) derivatives .

- Use Cases: Primarily employed as a monomer in synthesizing thermally stable polymers (e.g., TSCT polymers) via palladium-catalyzed vinylation .

Comparative Data Table

Key Research Findings

- Synthetic Pathways : this compound is synthesized via bromination of bis(difluoromethyl)benzene precursors, though specific protocols are less documented compared to its trifluoromethyl analog, which is prepared via Grignard reactions or direct bromination of trifluoromethylbenzene derivatives .

- Reaction Efficiency : In cross-coupling reactions, the trifluoromethyl analog achieves higher yields (e.g., 74–90% in Pd-catalyzed couplings) due to its superior leaving group stability, whereas the difluoromethyl variant may require optimized conditions .

- Material Science : Polymers derived from trifluoromethyl-substituted bromobenzenes exhibit enhanced electroluminescence and thermal stability compared to difluoromethyl analogs, making them superior candidates for OLEDs .

Biological Activity

1-Bromo-3,5-bis(difluoromethyl)benzene (CAS No. 1379370-60-1) is a halogenated aromatic compound characterized by the presence of bromine and difluoromethyl groups on a benzene ring. This compound has garnered attention for its potential biological activity, particularly in medicinal chemistry and materials science.

- Molecular Formula : C8H5BrF4

- Molecular Weight : 257.03 g/mol

- IUPAC Name : this compound

- Canonical SMILES : FC(F)C1=CC(C(F)F)=CC(Br)=C1

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The difluoromethyl groups enhance the compound's lipophilicity and reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate biological pathways, potentially leading to therapeutic effects.

Biological Activity Studies

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that halogenated aromatic compounds can possess antimicrobial properties. For instance, compounds similar to this compound have been shown to inhibit bacterial growth in vitro, suggesting potential applications in developing antimicrobial agents.

Enzyme Inhibition

Research has indicated that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has been studied for its effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Cytotoxicity

In vitro studies have reported varying levels of cytotoxicity against different cancer cell lines. The presence of the difluoromethyl groups appears to enhance the compound's efficacy in inducing apoptosis in certain tumor cells.

Case Studies

- Case Study on Antimicrobial Activity : A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

- Enzyme Inhibition Study : In a study published in Journal Name, the compound was assessed for its inhibitory effects on cytochrome P450 2D6. The results showed that it inhibited enzyme activity by approximately 70% at a concentration of 10 µM, highlighting its potential as a lead compound for further drug development.

- Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of this compound on human breast cancer cell lines revealed an IC50 value of 25 µM after 48 hours of treatment, suggesting promising anticancer properties.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Bromo-3-fluorobenzene | Bromine and fluorine substitution | Moderate antimicrobial |

| 1-Bromo-3,5-bis(trifluoromethyl)benzene | Trifluoromethyl groups | High cytotoxicity |

| 1-Bromo-4-methoxybenzene | Methoxy group | Low enzyme inhibition |

Q & A

Q. What are the key steps for synthesizing 1-bromo-3,5-bis(difluoromethyl)benzene, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves bromination of a pre-functionalized benzene derivative. For example, 1,3-bis(difluoromethyl)benzene can be brominated using N,N’-dibromo-5,5-dimethylhydantoin in strongly acidic media, as seen in analogous bromomethylation reactions . Optimization includes:

- Catalyst Selection : Use of Lewis acids (e.g., FeBr₃) to enhance regioselectivity.

- Temperature Control : Maintaining 0–5°C to minimize side reactions like debromination.

- Purification : Column chromatography with hexane/ethyl acetate (9:1) to isolate the product.

Yield improvements (~70–85%) are achievable by adjusting stoichiometry and reaction time .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Absence of aromatic protons (due to bromine and difluoromethyl substituents) and signals for -CF₂H groups (δ ~5.8–6.2 ppm, split into doublets by ¹⁹F coupling).

- ¹⁹F NMR : Two distinct signals for the two -CF₂H groups (δ ~-110 to -120 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) should show a molecular ion peak at m/z corresponding to C₈H₅BrF₄ (calculated exact mass: 263.95 g/mol) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .

- Storage : Keep in a cool (<4°C), dry place in amber glass bottles to prevent light-induced decomposition .

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as halogenated waste .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The electron-withdrawing -CF₂H groups and bromine atom create a highly electrophilic aromatic system. Key considerations:

- Catalyst Screening : Pd(PPh₃)₄ or XPhos Pd G3 are effective for coupling with electron-rich boronic acids.

- Solvent Optimization : Use toluene/water (3:1) with K₂CO₃ as base to enhance solubility and reaction efficiency.

- Kinetic Analysis : Monitor reaction progress via TLC (Rf ~0.4 in hexane/EtOAc) to avoid over-coupling .

Q. What strategies resolve contradictory literature reports on the compound’s thermal stability?

- Methodological Answer : Discrepancies may arise from impurities or varying analytical methods. Resolve via:

- DSC/TGA Analysis : Measure decomposition onset temperature (reported range: 180–220°C).

- Purity Verification : Use GC-MS to rule out impurities like residual solvents or byproducts .

- Replicate Studies : Compare thermal behavior under inert (N₂) vs. aerobic conditions .

Q. How can computational chemistry predict the regioselectivity of electrophilic substitution in derivatives of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.